molecular formula C6H4KNO3 B8456260 Potassium p-nitrophenoxide

Potassium p-nitrophenoxide

Número de catálogo: B8456260
Peso molecular: 177.20 g/mol
Clave InChI: AZOQUFPCCRLIER-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Potassium p-nitrophenoxide is a useful research compound. Its molecular formula is C6H4KNO3 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C6H4KNO3

Peso molecular

177.20 g/mol

Nombre IUPAC

potassium;4-nitrophenolate

InChI

InChI=1S/C6H5NO3.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H;/q;+1/p-1

Clave InChI

AZOQUFPCCRLIER-UHFFFAOYSA-M

SMILES canónico

C1=CC(=CC=C1[N+](=O)[O-])[O-].[K+]

Origen del producto

United States

Synthesis routes and methods

Procedure details

A mixture of 1,3 dibromo-5,5-dimethylhydantoin (11.5 g, 40.2 mmol), a,a-difluorotoluene (prepared by the published method of W. J. Middleton, J. Org. Chem., 1975, 40, p574) (7.0 g, 55 mmol) and AIBN (0.25 g) in CCl4 (300 ml) was heated at reflux for 10 h while being irradiated (tungsten filament lamp, 500W). The mixture was then diluted with petrol and the remaining precipitate removed by filtration. The filtrate was then evaporated and the resulting oil chromatographed (silica, petrol) to give a-bromo-a, a-difluorotoluene (5.5 g, 50%) as a colourless oil; δH [2H6]-DMSO 7.68 (2H, d, J 8, 2-H, 6-H), 7.62-7.55 (3H, m, 3-H, 4-H, 5-H); dC [2H3]-CDCl3 138.3 (triplet, J 23, 1-C), 131.2 (4-C), 128.6 (3-C and 5-C), 124.3 (2-C and 6-C), 118.6 (triplet, J 300, CBrF2). This 13C data agrees with that published by A. Haas et al., Chem Ber., 1988, 121, p1329. 4-Nitrophenol (16.6 g, 0.119 mol) was added to a stirred solution of potassium hydroxide (7.0 g, 0.13 g) in absolute ethanol (50 ml) and the mixture was heated at reflux for 30 min. Diethyl ether was then added to this yellow mixture and the resulting yellow precipitate collected by filtration to give potassium 4-nitrophenoxide (19.5 g, 93%) as a bright yellow solid, which was used directly in the next step. A stirred mixture of potassium 4-nitrophenoxide (5.47 g, 31 mmol) and a-bromo-a,a-difluorotoluene (3.2 g, 15 mmol) in dry DMF (30 ml) under N2 was heated at 78-80° C. for 8 h. The mixture was then concentrated in vacuo to remove most of the DMF, and the residue was partitioned between aq. sat. sodium bicarbonate (30 ml) and dichloromethane. The organic layer was separated and the water layer further extracted with dichloromethane (2×50 ml). The combined organics were washed with water and dried over Na2SO4. The solvents were then evaporated in vacuo and the residue chromatographed (silica, 10% diethyl ether/petrol) to give 4-(a,a-difluorobenzyloxy)nitrobenzene (2.7 g, 67%) as a white crystalline solid, m.p. 46-48° C.; δH [2H6]-DMSO 8.80 (2H, d, J 9, 2-H, 6-H), 7.78 (2H, d, J 9, 2′-H, 6′-H), 7.65-7.55 (5H, m, 3-H, 5-H, 3′-H, 4′-H, 5′-H); m/z (%) 265 (39, M+), 246 (44), 127 (100). A solution of 4-(a,a-difluorobenzyloxy)nitrobenzene (0.65 g, 2.5 mmol) in a mixture of ethyl acetate (25 ml) and methanol (25 ml) was carefully added to 10% palladium on charcoal (50 mg). The resulting suspension was stirred at r.t.p. under an atmosphere of hydrogen. When the reaction was complete (as indicated by tlc and calculated uptake of hydrogen) the suspension was filtered through a pad of hyflo and the filtrate evaporated to dryness to give 4-(a,a-difluorobenzyloxy)aniline (0.56 g, 98%) as an off-white solid; δH [2H6]-DMSO 7.75 (2H, d, J 7, 2′-H, 6′-H), 7.62 (3H, m, 3′-H, 4′-H, 5′-H), 7.00 (2H, d, J 7, 2-H, 6-H), 6.60 (2H, d, J 7, 3-H, 5-H), 5.10 (2H, br s, NH2); m/z (%) 235 (95, M+), 127 (100). 4-Chlorothieno[3,2-d]pyrimidine (0.049 g, 0.29 mmol) and 4-(a,a-difluorobenzyloxy)aniline (0.085 g, 0.36 mmol) were reacted in 2-propanol (5 ml) for 30 minutes according to Procedure A. The white solid obtained was 4-(4-(a,a-difluorobenzyloxy)anilino)thieno[3,2-d]pyrimidine hydrochloride (0.053 g, 36%), m.p. 265° C. (dec); (Found: C, 56.57; H, 3.47, N, 10.42. C19H13N3SOF2.HCl requires: C, 56.23; H, 3.48; N, 10.35%); δH [2H6]-DMSO 11.25 (1H, br s, NH), 8.88 (1H, s, 2-H), 8.50 (1H, d, J 5, 6-H or 7-H), 7.80-7.73 (4H, m, 2′-H, 6′-H, 2″-H, 6″-H); 7.67-7.55 (4H, m, 3″-H, 4″-H, 5″-H and (6-H or 7-H)), 7.40 (2H, d, J 9, 3′-H, 5′-H); m/z (%) 369 (60, M+), 242 (100); nmax (KBr disc)/cm−1 2550, 1630, 1591, 1504, 1468, 1321.
[Compound]
Name
[2H3]-CDCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 4-C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
5-C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2-C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
6-C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
16.6 g
Type
reactant
Reaction Step Seven
Quantity
7 g
Type
reactant
Reaction Step Seven
Quantity
50 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.